molecular formula C13H15N3O2 B030450 4-Acetamido Antipyrine-d3 CAS No. 342821-66-3

4-Acetamido Antipyrine-d3

Cat. No.: B030450
CAS No.: 342821-66-3
M. Wt: 248.3 g/mol
InChI Key: OIAGWXKSCXPNNZ-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

4-Acetamido Antipyrine-d3 is a deuterium-labeled derivative of 4-Acetamido Antipyrine . The primary target of this compound is believed to be the Liver X receptor α (LXRα) . LXRα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.

Mode of Action

The compound interacts with its target, LXRα, by inhibiting its activity . This interaction results in changes in the expression of genes regulated by LXRα, which can affect various biological processes, including lipid metabolism and inflammation.

Pharmacokinetics

This compound is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Antipyrine in the body . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido Antipyrine-d3 involves the incorporation of deuterium atoms into the molecular structure of 4-Acetamido Antipyrine. This process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido Antipyrine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetamido Antipyrine-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for precise quantification.

    Pharmacokinetics: Employed in drug metabolism studies to trace the metabolic pathways of pharmaceuticals.

    Environmental Science: Utilized in the analysis of environmental samples to detect and quantify pollutants.

    Biomedical Research: Used in the study of biochemical pathways and mechanisms of action of various drugs .

Comparison with Similar Compounds

Uniqueness: 4-Acetamido Antipyrine-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in research applications where precise quantification is essential .

Properties

IUPAC Name

2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAGWXKSCXPNNZ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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